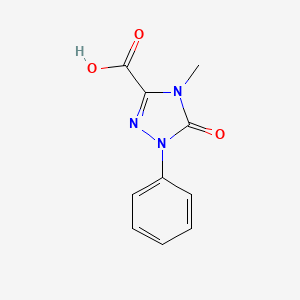

5-(3,5-Dimethyl-isoxazol-4-yl)-3-oxo-pentanoic acid methyl ester

Descripción general

Descripción

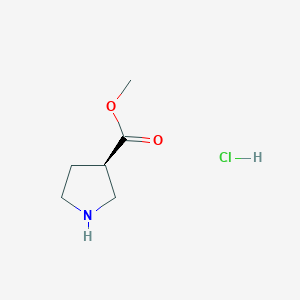

The compound “5-(3,5-Dimethyl-isoxazol-4-yl)-3-oxo-pentanoic acid methyl ester” is a derivative of the compound "(3,5-dimethyl-isoxazol-4-yl)-acetic acid" . This compound has an empirical formula of C7H9NO3 and a molecular weight of 155.15 .

Molecular Structure Analysis

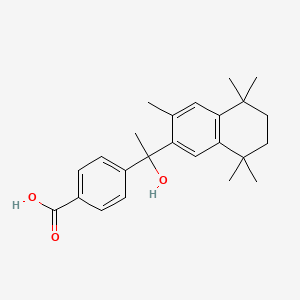

The molecular structure of “(3,5-dimethyl-isoxazol-4-yl)-acetic acid” consists of a dimethyl-isoxazole ring attached to an acetic acid group . The isoxazole ring is a five-membered ring with two nonadjacent nitrogen and oxygen atoms .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound has been utilized as a key intermediate in the synthesis of various complex molecules. For instance, it has played a crucial role in the synthesis of biotin (vitamin H) derivatives, where regioselective chlorination techniques have been applied to similar ester compounds. This process has been instrumental in advancing the synthesis of biotin, highlighting the compound's significance in vitamin synthesis (Zav’yalov et al., 2006).

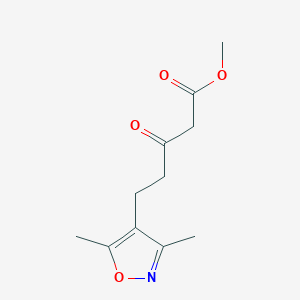

Moreover, derivatives of this compound have been synthesized and used for further chemical transformations, showcasing its versatility in organic synthesis. For instance, the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their subsequent transformation into compounds with highly basic aliphatic amines introduces the potential for this compound to be used in developing new chemical entities (Prokopenko et al., 2010).

Spectroelectrochemistry and Bioconjugate Development

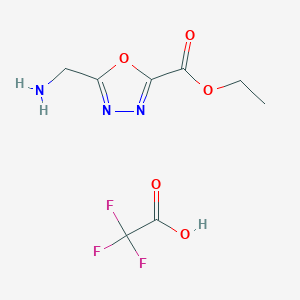

The compound has been incorporated into W(CO)5 complexes, paving the way for the development of IR-detectable metal–carbonyl tracers. These complexes exhibit thermal stability and sharp, intense absorption bands, making them valuable in spectroelectrochemistry. The successful transformation of these complexes into bioconjugates, as demonstrated by their reaction with glycine methyl ester, indicates the compound's potential in labeling and tracking applications in biochemical research (Kowalski et al., 2009).

Structural and Stereochemical Investigations

The compound's derivatives have been investigated for their structural and stereochemical properties. For instance, the nucleophilic addition of methyl ethyl ketone to related esters has been studied, leading to the formation of complex diastereomeric mixtures. These studies are crucial for understanding the stereochemistry of reactions involving similar ester compounds, which can have implications in designing stereoselective synthetic routes (El-Samahy, 2005).

Propiedades

IUPAC Name |

methyl 5-(3,5-dimethyl-1,2-oxazol-4-yl)-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-7-10(8(2)16-12-7)5-4-9(13)6-11(14)15-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLHEAXGEVPFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-Dimethyl-isoxazol-4-yl)-3-oxo-pentanoic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394200.png)

![7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394208.png)

![Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394214.png)

![Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394216.png)

![2-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-6-(4-methoxy-phenyl)-2H-pyridazin-3-one](/img/structure/B1394219.png)

![1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1394220.png)